molecular formula C8H11O4P B14481700 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one CAS No. 65951-71-5

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one

Katalognummer: B14481700
CAS-Nummer: 65951-71-5
Molekulargewicht: 202.14 g/mol
InChI-Schlüssel: NSJSAZPSHWZXEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is a heterocyclic compound containing phosphorus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted acetyl compound with a phosphorus-containing reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-thione: Similar structure but with a sulfur atom replacing the oxygen.

    5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-selenone: Similar structure but with a selenium atom replacing the oxygen.

Uniqueness

5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is unique due to its specific combination of functional groups and the presence of a phosphorus atom in the ring structure

Eigenschaften

CAS-Nummer

65951-71-5

Molekularformel

C8H11O4P

Molekulargewicht

202.14 g/mol

IUPAC-Name

1-(2-methoxy-6-methyl-2-oxo-1,2λ5-oxaphosphinin-5-yl)ethanone

InChI

InChI=1S/C8H11O4P/c1-6(9)8-4-5-13(10,11-3)12-7(8)2/h4-5H,1-3H3

InChI-Schlüssel

NSJSAZPSHWZXEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CP(=O)(O1)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.